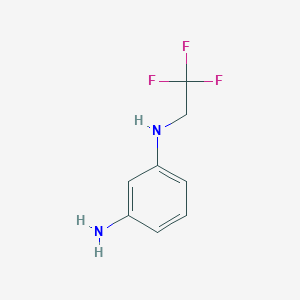

1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine

Description

BenchChem offers high-quality 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)5-13-7-3-1-2-6(12)4-7/h1-4,13H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZXCDPZJIKNJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Application of N-(2,2,2-Trifluoroethyl)-1,3-phenylenediamine in Drug Discovery: A Technical Guide

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

The integration of fluorine into small molecule pharmacophores is a foundational strategy in modern medicinal chemistry, fundamentally altering metabolic stability, target binding, and physicochemical properties . N-(2,2,2-trifluoroethyl)-1,3-phenylenediamine (TFE-mPDA) represents a highly specialized, bifunctional building block. It merges the versatile meta-phenylenediamine (mPDA) core—a classic hinge-binding motif in kinase inhibitors—with the profound electronic and steric effects of a 2,2,2-trifluoroethyl (TFE) group.

This whitepaper provides an in-depth analysis of TFE-mPDA, detailing the causality behind its physicochemical behavior, self-validating synthetic protocols, and its strategic deployment in lead optimization workflows.

Physicochemical Profiling & Structural Dynamics

The substitution of a standard N-ethyl group with an N-TFE group is not merely a steric exchange; it is a profound electronic modulation. The strong electron-withdrawing inductive effect (-I) of the three fluorine atoms propagates through the adjacent methylene bridge, significantly altering the electron density of the attached amine .

The table below summarizes the critical physicochemical shifts induced by this substitution, providing a quantitative baseline for rational drug design.

| Property | Predicted Value (TFE-mPDA) | Comparison to N-Ethyl Analog | Analytical Implication for Drug Design |

| Molecular Weight | 190.17 g/mol | +54 g/mol | Minimal impact on ligand efficiency; remains well within Lipinski's Rule of 5. |

| LogP (Lipophilicity) | ~2.1 | +0.6 to +0.8 | Enhanced passive membrane permeability and deeper hydrophobic pocket insertion. |

| pKa (Primary Amine) | ~4.6 | Negligible change | The meta-position insulates the primary amine from the TFE inductive effect. |

| pKa (Secondary Amine) | ~2.0 | -3.0 to -3.5 units | Drastic basicity reduction; eliminates protonation at physiological pH (7.4). |

| Topological Polar Surface Area | 38.0 Ų | Negligible change | Maintains excellent central nervous system (CNS) penetration potential. |

Mechanistic Rationale: The TFE Group in Medicinal Chemistry

Metabolic Shielding via Electronic Deactivation

A primary failure point for N-alkylated anilines in clinical development is rapid clearance via Cytochrome P450 (CYP)-mediated oxidative N-dealkylation. The standard mechanism involves hydrogen atom abstraction at the α-carbon by the highly reactive CYP oxo-iron species.

The Causality: The TFE group acts as a metabolic shield. The extreme electronegativity of the CF₃ moiety withdraws electron density from the adjacent α-CH₂ bonds, increasing their bond dissociation energy (BDE). This electronic deactivation makes hydrogen abstraction thermodynamically unfavorable, effectively blocking the primary route of metabolic clearance and prolonging the drug's half-life .

Toxicity Mitigation

Highly basic amines frequently trigger off-target toxicities, most notably the inhibition of the hERG potassium channel, leading to cardiotoxicity (QT prolongation). By depressing the pKa of the secondary amine from ~5.5 (standard alkyl) to ~2.0, the TFE group ensures the amine remains unprotonated at physiological pH, disrupting the critical ion-dipole interactions required for hERG binding.

CYP450 metabolic pathways: N-ethyl vs. N-TFE amines.

Synthetic Methodologies: A Self-Validating Protocol

Direct alkylation of 1,3-phenylenediamine with 2,2,2-trifluoroethyl triflate is fundamentally flawed for high-purity applications. The initial mono-alkylation increases the nucleophilicity of the resulting secondary amine (relative to the unreacted primary amine in standard alkylations, though TFE mitigates this slightly), leading to inseparable mixtures of mono- and di-alkylated products.

The Causality of the Chosen Route: To guarantee absolute regioselectivity and prevent over-alkylation, we employ a two-phase reductive amination strategy starting from 3-nitroaniline. The nitro group serves as a highly robust protecting group that naturally directs the stoichiometry to mono-alkylation at the single available amine.

Phase 1: Reductive Amination of 3-Nitroaniline

-

Imine Condensation: Dissolve 3-nitroaniline (1.0 eq) in anhydrous toluene. Add trifluoroacetaldehyde hemiacetal (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA). Reflux under a Dean-Stark trap for 12 hours.

-

Validation Check: TLC (Hexanes/EtOAc 7:3) must show complete consumption of the bright yellow 3-nitroaniline spot. The resulting imine is highly sensitive to hydrolysis; proceed immediately.

-

-

Reduction: Concentrate the mixture in vacuo, redissolve in anhydrous methanol, and cool to 0°C. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, followed by glacial acetic acid (to pH 4-5) to activate the imine.

-

Causality: NaBH₃CN is selected over NaBH₄ because it is stable at mildly acidic pH, selectively reducing the protonated iminium ion without reducing unreacted aldehydes.

-

-

Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acid and destroy excess hydride. Extract with dichloromethane (DCM).

-

Validation Check: LC-MS (ESI+) should confirm the intermediate mass [M+H]⁺ = 221.0.

-

Phase 2: Chemoselective Nitro Reduction

-

Hydrogenation: Dissolve the purified N-(2,2,2-trifluoroethyl)-3-nitroaniline in methanol. Add 10% Palladium on Carbon (Pd/C, 0.05 eq).

-

Reaction: Stir vigorously under a hydrogen atmosphere (balloon or Parr shaker at 40 psi) at room temperature for 4 hours.

-

Causality: Pd/C under mild H₂ pressure is strictly chosen over dissolving metal reductions (e.g., Fe/HCl) to prevent the formation of highly reactive radical intermediates that could trigger unwanted defluorination.

-

-

Filtration & Isolation: Filter the suspension through a tightly packed Celite pad to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate to yield the pure TFE-mPDA.

-

Validation Check: 19F NMR must show a clean, singular triplet at roughly -72 ppm, confirming the integrity of the CF₃ group.

-

Step-by-step synthetic workflow for TFE-mPDA.

Application Workflows: Kinase Inhibitor Scaffold Development

In the context of targeted oncology, the mPDA core is a privileged scaffold for interacting with the ATP-binding hinge region of kinases. The primary amine of TFE-mPDA is highly nucleophilic and readily participates in S_NAr reactions with heteroaryl chlorides (e.g., 2,4-dichloropyrimidines).

Conversely, the secondary TFE-amine is sterically hindered and electronically deactivated, rendering it orthogonal in reactivity. This allows for seamless, protecting-group-free sequential couplings. Once incorporated into the drug architecture, the TFE group projects into the hydrophobic back-pocket of the kinase, displacing high-energy water molecules to drive binding entropy, while simultaneously protecting the solvent-exposed linker from metabolic degradation.

Pharmacokinetic property modulation via TFE substitution.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL: [Link]

-

Volochnyuk, D. M., Grygorenko, O. O., & Gorlova, A. O. (2014). "Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry." Springer. URL: [Link]

-

Occupational Safety and Health Administration (OSHA). "Occupational Chemical Database: m-Phenylenediamine (1,3-Phenylenediamine)." United States Department of Labor. URL: [Link]

Technical Guide: Fluorinated m-Phenylenediamine Derivatives

Introduction: The Fluorine Effect on the meta-Chassis

In the landscape of aromatic building blocks, m-phenylenediamine (MPD) is a workhorse, serving as a critical curing agent for epoxy resins and a monomer for aramid fibers (e.g., Nomex®). However, standard MPD lacks the solubility and dielectric performance required for next-generation optoelectronics and the metabolic stability needed for modern oncology payloads.

The strategic introduction of fluorine—either as a direct substituent (-F) or a trifluoromethyl group (-CF

Physicochemical Property Modulation[2][3]

The incorporation of fluorine is not merely a steric modification; it is an electronic overhaul of the aromatic system.

Basicity and pKa Shift

The amino groups in MPD typically exhibit a pKa (conjugate acid) of approximately 5.1. Fluorine, being the most electronegative element (

-

Mechanism: The electron-withdrawing nature of fluorine reduces the electron density on the aromatic ring, thereby decreasing the availability of the nitrogen lone pair for protonation.

-

Impact: We observe a reduction in pKa by approximately 1.0–1.5 units per fluorine atom depending on position relative to the amine. This lower basicity makes these diamines less reactive nucleophiles, requiring modified polymerization catalysts or higher temperatures compared to non-fluorinated MPD.

Lipophilicity and Metabolic Stability

-

Lipophilicity: The C-F bond increases lipophilicity (LogP), enhancing membrane permeability in drug discovery contexts.

-

Metabolic Blocking: In medicinal chemistry, the C-H sites on MPD are prone to oxidative metabolism (ring hydroxylation). Substituting the C-4 or C-5 position with fluorine blocks this metabolic soft spot, extending the half-life of MPD-derived pharmacophores.

Table 1: Comparative Properties of MPD Derivatives

| Property | m-Phenylenediamine (MPD) | 4-Fluoro-MPD | 5-Trifluoromethyl-MPD |

| Molecular Weight | 108.14 g/mol | 126.13 g/mol | 176.14 g/mol |

| Est. pKa (Conjugate Acid) | ~5.1 | ~3.8 - 4.2 | ~3.5 - 3.9 |

| Electronic Effect | Standard Resonance | Inductive Withdrawal (-I) | Strong Inductive/Steric Bulk |

| Polyimide Solubility | Poor (insoluble in most organics) | Moderate | Excellent (Soluble in DMAc, NMP) |

| Dielectric Constant (Polymer) | ~3.2 - 3.5 | ~2.8 - 3.0 | ~2.3 - 2.6 |

Synthetic Pathways[1][2][4][5]

The synthesis of fluorinated MPDs generally proceeds through the reduction of nitro-precursors. The choice of pathway depends heavily on the availability of the fluorinated starting material.

Pathway Logic

The most robust route involves the reduction of dinitrobenzenes. For 4-fluoro-MPD, the precursor is 2,4-dinitro-1-fluorobenzene (Sanger's reagent), which is commercially available but highly reactive toward nucleophiles (

Workflow Diagram

The following diagram outlines the synthetic logic for accessing these derivatives, highlighting the critical divergence point based on the desired substitution pattern.

Figure 1: Synthetic pathways for Fluorinated MPD derivatives. Route A utilizes Halex exchange for direct fluorination, while Route B employs nitration of a trifluoromethyl scaffold.

Application: Fluorinated Polyimides[1][4][6][7][8][9]

The primary industrial application of fluorinated MPDs is in the synthesis of Colorless Polyimides (CPI) . Standard aromatic polyimides are yellow/orange due to strong Charge Transfer Complex (CTC) formation between electron-donating diamines and electron-accepting dianhydrides.

The Mechanism of Transparency

Fluorine atoms possess high electronegativity and low polarizability.[2] When incorporated into the MPD backbone:

-

CTC Disruption: The electron-withdrawing fluorine reduces the electron density of the diamine, weakening the CTC and reducing absorption in the visible spectrum.

-

Free Volume Increase: Bulky groups like -CF

inhibit efficient chain packing. This increases "free volume," which lowers the dielectric constant (Dk) and improves solubility in organic solvents without sacrificing thermal stability (Td > 500°C).

Experimental Protocol: Two-Step Polyimide Synthesis

Objective: Synthesis of a fluorinated polyimide film using 5-(trifluoromethyl)-1,3-phenylenediamine and 6FDA (dianhydride).

Reagents:

-

Monomer A: 5-(trifluoromethyl)-1,3-phenylenediamine (TFMPD)

-

Monomer B: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

-

Solvent: N,N-Dimethylacetamide (DMAc), anhydrous.

Step-by-Step Methodology:

-

Polyamic Acid (PAA) Formation:

-

In a flame-dried 3-neck flask under nitrogen flow, dissolve TFMPD (10 mmol) in DMAc.

-

Cool the solution to 0–5°C using an ice bath (exothermic reaction control).

-

Add 6FDA (10 mmol) in portions over 30 minutes. Critical: Stoichiometry must be exactly 1:1 to achieve high molecular weight.

-

Stir at room temperature for 24 hours. The solution should become viscous, indicating PAA formation.

-

-

Thermal Imidization:

-

Cast the PAA solution onto a clean glass substrate using a doctor blade.

-

Place in a vacuum oven.

-

Curing Cycle:

-

80°C for 1 hour (Solvent removal)

-

150°C for 1 hour (Imidization onset)

-

250°C for 1 hour (Cyclization)

-

300°C for 1 hour (Final cure)

-

-

Cool gradually to prevent film stress/cracking.

-

Figure 2: Workflow for the synthesis of fluorinated polyimides via the thermal imidization route.

Safety and Handling

While fluorination can improve metabolic stability, it does not negate the inherent toxicity of phenylenediamines.

-

Toxicity: MPD derivatives are potential sensitizers and may be mutagenic. The 4-fluoro derivative, structurally similar to Sanger's reagent precursors, should be handled as a potent skin irritant.

-

Oxidation: Unlike standard MPD, which turns purple/black rapidly upon air exposure, fluorinated derivatives are more oxidative stable. However, they should still be stored under argon in amber vials.

References

-

BenchChem. (2025).[1] The Versatility of Fluorinated Phenylenediamines: A Comparative Review of Applications. Retrieved from

- St. Clair, A. K., & St. Clair, T. L. (1984). Soluble Aromatic Polyimides for Film and Coating Applications. NASA Langley Research Center.

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Retrieved from

-

Tao, L., et al. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process. MDPI Polymers. Retrieved from

-

Hagder, A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from

Sources

Technical Guide: Chemical Profiling, Synthesis, and Applications of 1-N-(2,2,2-Trifluoroethyl)benzene-1,3-diamine

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a fundamental technique used to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine (CAS: 1152588-11-8)[1] has emerged as a highly specialized, bifunctional building block. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, self-validating synthetic methodologies, and its critical role in the development of targeted oncology therapeutics—specifically, p53 Y220C mutant stabilizers[2].

Chemical Identity & Physicochemical Profiling

The compound features a 1,3-diaminobenzene (m-phenylenediamine) core where one of the nitrogen atoms is mono-alkylated with a 2,2,2-trifluoroethyl group. This structural asymmetry creates two distinct nucleophilic centers with divergent electronic and steric properties, allowing for highly regioselective cross-coupling reactions.

Table 1: Physicochemical Profile

| Parameter | Value |

| CAS Number | 1152588-11-8[1] |

| Chemical Name | 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine |

| Molecular Formula | C8H9F3N2[1] |

| Molecular Weight | 190.17 g/mol [1] |

| Monoisotopic Mass | 190.07178 Da[3] |

| Predicted XlogP | ~2.3[3] |

| SMILES | C1=CC(=CC(=C1)NCC(F)(F)F)N[3] |

Mechanistic Rationale: The Role of the Trifluoroethyl Group

From a drug design perspective, replacing a standard ethyl or methyl group with a 2,2,2-trifluoroethyl moiety is a deliberate experimental choice driven by the following causal mechanisms:

-

Enhanced Metabolic Stability: The highly electronegative fluorine atoms exert a strong inductive pull (-I effect). This decreases the electron density on the adjacent nitrogen and strengthens the C-H bonds of the methylene (-CH2-) linker. Consequently, the molecule becomes highly resistant to oxidative N-dealkylation mediated by Cytochrome P450 (CYP450) enzymes in the liver.

-

Attenuation of Basicity: The electron-withdrawing nature of the CF3 group significantly lowers the pKa of the secondary amine. This reduced basicity minimizes non-specific binding, mitigates hERG channel liability (cardiotoxicity), and improves overall membrane permeability.

-

Targeted Protein-Ligand Interactions: In the context of mutant protein targeting, the lipophilic CF3 group can engage in specific halogen-protein interactions within deep, hydrophobic binding pockets, increasing the thermodynamic stability of the drug-target complex.

Pharmacological design logic incorporating the trifluoroethyl diamine building block.

Synthetic Methodology & Self-Validating Protocols

To ensure reproducibility and high yield, the synthesis of 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine must rely on a self-validating workflow. The following protocol utilizes built-in analytical checkpoints to guarantee the success of each transformation.

Step 1: Regioselective N-Alkylation

-

Reagents: 3-nitroaniline (1.0 eq), 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Anhydrous Dichloromethane (DCM).

-

Causality of Choices: The triflate is utilized as an exceptional leaving group to drive the reaction under mild conditions. Because the resulting secondary amine is electronically deactivated by the CF3 group, over-alkylation (tertiary amine formation) is inherently prevented. DIPEA acts as a non-nucleophilic base to scavenge the generated triflic acid without competing for the electrophile.

-

Self-Validating Checkpoint: Perform Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate system. The reaction is validated by the disappearance of the 3-nitroaniline spot and the emergence of a higher Rf spot (due to the lipophilic CF3 group). Confirm intermediate mass via LC-MS (Expected [M+H]+: m/z 221.05).

Step 2: Catalytic Nitro Reduction

-

Reagents: N-(2,2,2-trifluoroethyl)-3-nitroaniline intermediate, 10% Palladium on Carbon (Pd/C) (0.1 eq), Hydrogen gas (1 atm), Methanol.

-

Causality of Choices: Catalytic hydrogenation is selected over dissolving metal reductions (e.g., Fe/HCl) to ensure a clean, neutral conversion. This prevents the potential cleavage of the sensitive C-F bonds or unwanted side reactions at the secondary amine.

-

Self-Validating Checkpoint: Monitor hydrogen gas uptake. Post-filtration through a Celite pad, analyze the crude product via ^1^H NMR. The successful reduction is validated by the disappearance of highly deshielded aromatic protons adjacent to the nitro group and the appearance of a broad singlet integrating for 2H (the primary amine -NH2).

Workflow for the synthesis of 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine.

Application in Oncology: p53 Y220C Mutant Stabilizers

The tumor suppressor gene p53 is the most frequently mutated gene in human cancers[2]. The specific Y220C mutation creates a thermally unstable protein with a deep, hydrophobic surface crevice[2]. Recent patent literature () highlights the use of 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine as a core building block in the synthesis of furopyridine-based small molecules designed to bind this exact pocket, stabilize the protein, and restore wild-type apoptotic function[2].

Workflow: Integration via Cross-Coupling

-

Protocol: The primary amine of 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine (1.0 eq) is reacted with a halogenated furopyridine scaffold in the presence of a base (e.g., DIPEA) and a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or DMF[2].

-

Causality of Choices: The primary amine acts as the sole nucleophile. The secondary amine is sterically shielded by the bulky CF3 group and electronically deactivated, ensuring absolute regiocontrol during the coupling phase without the need for protecting group chemistry.

-

Self-Validating Checkpoint: The crude reaction mixture must be purified via reverse-phase flash chromatography[2]. Prior to biological assaying, HPLC purity must be validated at >95% (Area Under Curve at 254 nm) to ensure that observed p53 stabilization is driven by the API and not an artifact of unreacted diamine impurities.

Quantitative Analytical Data

To establish a baseline for quality control (QC) and structural verification, the following analytical metrics should be used to validate the identity and purity of synthesized or procured 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine.

Table 2: Analytical Validation Metrics

| Technique | Target Metric | Validation Threshold / Expected Result |

| LC-MS (ESI+) | [M+H]+ Adduct | m/z 191.07906[3] |

| LC-MS (ESI+) | [M+Na]+ Adduct | m/z 213.06100[3] |

| ^1^H NMR (CD3OD) | Aromatic Protons | Multiplet, ~6.0 - 7.0 ppm (4H) |

| ^1^H NMR (CD3OD) | Aliphatic Protons | Quartet, ~3.6 ppm (2H, -CH2-CF3) |

| ^19^F NMR | Trifluoromethyl | Triplet, ~ -72 ppm (3F) |

| HPLC | Purity | > 95% (Area Under Curve at 254 nm) |

References

-

PubChemLite. "1152588-11-8 (C8H9F3N2)." Université du Luxembourg. [Link]

- Dotsenko, I., et al. "WO2024238406A1 - Furopyridine compounds as p53 mutant stabilizer and uses thereof.

Sources

The Solubility of Trifluoroethyl-Substituted Benzene Diamines: A Physicochemical and Methodological Guide for Drug Development

An In-Depth Technical Guide

Abstract

Trifluoroethyl-substituted benzene diamines are increasingly vital scaffolds in modern medicinal chemistry, prized for their ability to confer metabolic stability and modulate electronic properties. However, the very features that make the trifluoroethyl group attractive—high electronegativity and lipophilicity—present significant challenges to aqueous solubility, a critical parameter for drug absorption and bioavailability. This guide provides an in-depth analysis of the factors governing the solubility of this compound class. We dissect the complex interplay of electronic effects, lipophilicity, and crystal lattice energy. Furthermore, we present detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, complete with analytical methodologies. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, enabling them to anticipate, measure, and rationally address the solubility challenges associated with these promising pharmaceutical building blocks.

The Strategic Imperative of Solubility in Fluorinated Scaffolds

The incorporation of fluorine-containing motifs is a well-established strategy in drug design, with approximately 20% of recently approved drugs being fluoro-pharmaceuticals.[1] The trifluoroethyl group, in particular, is employed to enhance metabolic stability by replacing a metabolically labile C-H bond with a robust C-F bond, thereby improving pharmacokinetic profiles.[2][3][4] However, this modification is not without consequence. The introduction of a trifluoroethyl moiety profoundly alters the physicochemical properties of the parent benzene diamine scaffold, creating a delicate balance between desired pharmacokinetics and potentially problematic biopharmaceutics.

Solubility is a cornerstone of drug efficacy, especially for orally administered therapeutics.[] Insufficient aqueous solubility can lead to poor absorption, low bioavailability, and ultimately, the failure of an otherwise potent clinical candidate. For trifluoroethyl-substituted benzene diamines, understanding and quantifying solubility is not a routine check, but a pivotal step in the drug discovery and development process.

Physicochemical Drivers of Solubility in Trifluoroethyl-Substituted Benzene Diamines

The solubility of a given compound is a function of both its intrinsic properties and the external environment. For this specific class of molecules, three core physicochemical properties are paramount: pKa, lipophilicity, and solid-state characteristics.

2.1. Electronic Effects and pKa Modulation

The trifluoroethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine.[3][4] This has a direct impact on the basicity of the aromatic amine functionalities.

-

Inductive Effect: The trifluoroethyl group inductively pulls electron density from the benzene ring, which in turn reduces the electron density on the nitrogen atoms of the amine groups.

-

Reduced Basicity: This reduction in electron density makes the lone pair on the nitrogen atoms less available for protonation. Consequently, trifluoroethyl-substituted benzene diamines are weaker bases compared to their non-fluorinated analogs. Their conjugate acids will have a lower pKa.[3]

-

Impact on Solubility: This pKa shift is critical for solubility in physiological environments. A lower basicity means the compound will be less protonated and thus less soluble in the acidic environment of the stomach (pH 1-3). Understanding the precise pKa is essential to predict how solubility will change throughout the gastrointestinal tract.

2.2. Lipophilicity (LogP)

Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), is a measure of a compound's hydrophobicity.

-

Increased Lipophilicity: The trifluoroethyl group is highly lipophilic, significantly increasing the overall LogP of the molecule compared to a simple ethyl or methyl group. While this can be beneficial for passive diffusion across cell membranes, it often correlates with a decrease in aqueous solubility.[2]

-

The Solubility-Permeability Trade-off: Drug development often involves navigating a trade-off between solubility and permeability. A high LogP might improve membrane permeability but can lead to excessively low aqueous solubility, creating a "brick dust" scenario where the compound is poorly absorbed despite being able to cross membranes.[6]

2.3. Solid-State Properties and Crystal Lattice Energy

The energy required to break the intermolecular forces holding the compound in its crystal lattice (ΔH_lattice) is a major barrier to dissolution.

-

Intermolecular Forces: The arrangement of molecules in the crystal, influenced by hydrogen bonding between the amine groups and potential dipole interactions involving the C-F bonds, dictates the lattice energy.

-

Isomeric Impact: The relative positions of the two amine groups and the trifluoroethyl group are critical. For example, an ortho-arrangement of amines may favor intramolecular hydrogen bonding, which can reduce the interactions with water and potentially lower solubility compared to a meta or para arrangement where intermolecular hydrogen bonding with solvent is more favorable.

-

Melting Point as a Surrogate: A high melting point is often indicative of high crystal lattice energy and can be a warning sign for poor solubility.

The interplay of these factors determines the overall solubility profile of a specific trifluoroethyl-substituted benzene diamine isomer.

Standardized Protocols for Solubility Determination

Accurate and reproducible solubility data is non-negotiable. The choice of method depends on the stage of drug development, balancing throughput with precision. We describe two essential, self-validating protocols.

3.1. Protocol 1: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This is the gold-standard method for determining the intrinsic, thermodynamic solubility of a compound. It measures the concentration of a saturated solution in equilibrium with the solid drug.

Causality: The extended incubation period (24-72 hours) ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility that is independent of dissolution rate. The final filtration or centrifugation step is critical to separate undissolved solid from the saturated solution, preventing artificially high readings.

Step-by-Step Methodology:

-

Preparation: Add an excess of the solid test compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the desired solvent system (e.g., deionized water, Phosphate-Buffered Saline pH 7.4) in a glass vial. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator at a controlled temperature (typically 25 °C or 37 °C). Agitate for 24-48 hours. A longer time (up to 72 hours) may be necessary for highly crystalline compounds.

-

Phase Separation: After equilibration, allow the vials to stand for at least 1 hour to let larger particles settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) or filter through a low-binding 0.22 µm filter (e.g., PVDF) to remove all undissolved solid.

-

Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant. Dilute this aliquot with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method. A precise dilution factor is crucial.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from a known stock solution of the compound.

-

Calculation: Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor. The result is reported in µg/mL or µM.

Sources

1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine safety data sheet (SDS)

This is an in-depth technical guide and safety monograph for 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine , a specialized fluorinated intermediate used in medicinal chemistry.

Safety, Synthesis, and Application in Drug Discovery

Part 1: Chemical Identity & Physiochemical Profile

This compound is a critical "scaffold" in modern drug discovery.[1] It combines the reactivity of a diamine with the metabolic stability of a trifluoroethyl group. Because it is often a custom-synthesized intermediate rather than a bulk commodity, its specific safety data must be derived via Read-Across Methodology from its structural parents: m-phenylenediamine and N-(2,2,2-trifluoroethyl)aniline.

Identification

| Parameter | Detail |

| Chemical Name | 1-N-(2,2,2-Trifluoroethyl)benzene-1,3-diamine |

| Synonyms | N-(2,2,2-Trifluoroethyl)-1,3-benzenediamine; 3-(2,2,2-Trifluoroethylamino)aniline |

| Structure | H₂N-C₆H₄-NH-CH₂CF₃ (meta-substitution) |

| Molecular Formula | C₈H₉F₃N₂ |

| Molecular Weight | 190.17 g/mol |

| CAS Number | Not widely listed (Research Intermediate).[2][3][4][5] Closest Analog: 351-61-1 (Mono-amine) |

Physiochemical Properties (Predicted)

-

Physical State: Viscous oil or low-melting solid (likely darkens upon oxidation).

-

Boiling Point: ~260–280°C (Predicted based on diamine H-bonding).

-

Solubility: Soluble in DMSO, Methanol, DCM, Ethyl Acetate. Low water solubility.

-

pKa: The primary aniline NH₂ is ~4.9; the trifluoroethyl-substituted amine is significantly less basic (pKa ~2.5–3.0) due to the strong electron-withdrawing effect of the CF₃ group.

Part 2: Hazard Identification & Toxicology (SDS Core)

Critical Safety Note: As a derivative of m-phenylenediamine, this compound must be handled as a potential mutagen and skin sensitizer . The trifluoroethyl group increases lipophilicity, potentially enhancing dermal absorption compared to the parent diamine.

GHS Classification (Derived)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed.[6] |

| Acute Toxicity (Dermal) | Cat 4 | H312: Harmful in contact with skin. |

| Skin Sensitization | Cat 1 | H317: May cause an allergic skin reaction. |

| Germ Cell Mutagenicity | Cat 2 | H341: Suspected of causing genetic defects. |

| Aquatic Toxicity | Cat 1 | H410: Very toxic to aquatic life with long-lasting effects.[7] |

Toxicology Logic (The "Why")

-

Aniline Toxicity: The core benzene-1,3-diamine structure is a known methemoglobinemia inducer. Absorption can oxidize hemoglobin to methemoglobin, causing cyanosis (blue skin) and hypoxia.

-

Sensitization: Diamines are potent electrophiles capable of haptenization (binding to skin proteins), leading to contact dermatitis.

-

Fluorine Effect: The trifluoroethyl moiety is generally metabolically stable, preventing the formation of toxic fluoroacetic acid, but it enhances the compound's ability to penetrate lipid bilayers (skin/cell membranes).

Part 3: Safe Handling & Storage Protocols

Storage Stability

-

Oxidation Sensitivity: Like all phenylenediamines, this compound oxidizes rapidly in air, turning from pale yellow to dark purple/black.

-

Storage Condition: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Container: Amber glass vials with Teflon-lined caps.

Engineering Controls

-

Handling: Must be performed inside a Chemical Fume Hood .

-

Weighing: Use an analytical balance inside the hood or a glovebox for quantities >100 mg.

-

Waste: Segregate as "Halogenated Organic Waste" due to the fluorine content. Do not mix with general organic solvents if incineration protocols differ.

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Respiratory | N95 (Dust) or ABEK (Vapor) | Prevents inhalation of sensitizing dust/aerosols. |

| Dermal | Double Nitrile Gloves (0.11 mm min) | Fluorinated organics can permeate standard latex. |

| Ocular | Chemical Goggles | Standard splash protection; face shield if >5g. |

Part 4: Synthesis & Application Context[1][4][5][8]

Synthesis Workflow (Reductive Amination)

The most reliable route to this intermediate avoids over-alkylation by using trifluoroacetaldehyde ethyl hemiacetal.

Reaction: m-Phenylenediamine + CF3CH(OH)OEt → [Imine Intermediate] + NaBH4 → Product

Figure 1: Reductive amination workflow for selective mono-alkylation.

Application in Drug Discovery

This intermediate is a "privileged scaffold" for:

-

Kinase Inhibitors: The trifluoroethyl group reduces the basicity of the amine (pKa modulation), which can improve selectivity and reduce hERG channel blocking liability compared to a standard ethyl group [1].

-

PROTAC Linkers: Used as an attachment point where metabolic stability is required. The C-F bond resists cytochrome P450 oxidation.

-

Lipophilicity Tuning: Adds ~0.5–1.0 logP units compared to a methyl group, improving membrane permeability.

Part 5: Emergency Response

| Scenario | Immediate Action |

| Skin Contact | Wash with soap and water for 15 mins. Do not use alcohol (increases absorption). |

| Eye Contact | Rinse with water for 15 mins.[8][9] Seek ophthalmologist. |

| Spill (<10g) | Absorb with vermiculite. Clean surface with 10% bleach to oxidize residues. |

| Fire | Use CO₂, dry chemical, or foam.[9] Warning: Burning produces HF (Hydrofluoric Acid) vapor. |

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

ECHA (European Chemicals Agency). Registration Dossier for m-Phenylenediamine. (Used for read-across toxicity data).

-

PubChem. Compound Summary for N-(2,2,2-Trifluoroethyl)aniline. (Used for physiochemical analog data).

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. (1-diazo-2,2,2-trifluoroethyl)benzene | CAS#:13652-07-8 | Chemsrc [chemsrc.com]

- 3. prepchem.com [prepchem.com]

- 4. CN105906513A - Preparation method of trifluoroethylamine - Google Patents [patents.google.com]

- 5. 3-(2,2,2-Trifluoroethoxy)aniline|CAS 123207-61-4 [benchchem.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Next-Generation Fluorinated Aromatic Amines: Strategic Integration in Drug Discovery

Executive Summary

The strategic incorporation of fluorine into aromatic amine scaffolds has evolved from a simple metabolic block strategy to a sophisticated tool for modulating physicochemical properties.[1] Beyond the ubiquitous para-fluoroaniline, modern drug discovery now leverages novel building blocks such as pentafluorosulfanyl (

Part 1: The Fluorine Effect in Medicinal Chemistry[1][3][4]

Physicochemical Modulation

The introduction of fluorine into an aromatic amine system fundamentally alters the electronic landscape of the molecule. The high electronegativity of fluorine pulls electron density from the aromatic ring, which in turn reduces the availability of the nitrogen lone pair.

-

pK

Depression: Fluorination typically lowers the pK -

Lipophilicity (LogP): While single fluorine substitutions modestly increase lipophilicity, novel groups like

provide a dramatic boost, facilitating membrane permeability.

Table 1: Comparative Properties of Fluorinated Aromatic Amines

Data extrapolated from physicochemical trends and specific building block analysis.

| Building Block | Structure | Approx. pK | Electronic Effect ( | |

| Aniline | Ph-NH | 4.6 | 0.0 | 0.00 |

| 4-Fluoroaniline | 4-F-Ph-NH | 4.5 | +0.14 | +0.06 |

| 2,4-Difluoroaniline | 2,4-F | ~3.8 | +0.25 | Cumulative Inductive |

| 4-(Pentafluorosulfanyl)aniline | 4-SF | ~2.8 | +1.23 | +0.68 (Strong EWG) |

| 3-Amino-2-fluoropyridine | Py-NH | < 1.0 | -0.2 (vs. Ph) | Inductive + N-Lone Pair repulsion |

Technical Insight: The depression of pK

in 2-fluoroanilines is often less than expected due to an intramolecular hydrogen bond between the NH protons and the ortho-fluorine, which stabilizes the neutral form.

Part 2: Emerging Building Blocks

The Pentafluorosulfanyl ( ) Group

Often termed the "Super-Trifluoromethyl," the

-

Key Advantage: It offers higher electronegativity and lipophilicity than

but with greater hydrolytic stability. -

Application: It is a bioisostere for tert-butyl or nitro groups, providing bulk without metabolic liability.

-

Synthesis Access: Historically difficult to synthesize, modern routes involving the bromination of aniline followed by reaction with

or direct nitration of

Fluorinated Heteroaromatics

Incorporating fluorine into pyridine or pyrimidine rings (e.g., 2-amino-3-fluoropyridine) creates "privileged structures" for kinase inhibitors. The fluorine atom can:

-

Pre-organize the conformation of the molecule via dipole-dipole interactions.

-

Reduce the basicity of the ring nitrogen, altering hydrogen bond donor/acceptor capability in the active site.

Part 3: Synthetic Methodologies & Decision Logic

Synthesizing complex fluorinated amines presents a dichotomy:

-

Nucleophilic Aromatic Substitution (

): Fluorine acts as an excellent leaving group activator para or ortho to itself. However, if the fluorine is the desired substituent, one must avoid displacing it. -

Buchwald-Hartwig Amination: The electron-deficient nature of fluorinated rings can make oxidative addition of Pd(0) slower (if using aryl chlorides) or promote non-productive binding of the metal to the nitrogen-rich heterocycle.

Diagram 1: Synthetic Strategy Decision Tree

Caption: Logic flow for selecting the optimal amination strategy based on substrate electronics and fluorination patterns.

Part 4: Experimental Protocol

Protocol: Pd-Catalyzed Amination of Electron-Deficient Fluorinated Aryl Halides

This protocol addresses the challenge of coupling fluorinated aryl bromides (e.g., 4-bromo-2-fluorobenzonitrile) with primary amines. The use of XantPhos is critical here as its wide bite angle facilitates the reductive elimination step, which can be the rate-determining step for electron-poor arenes [2, 3].

Materials

-

Substrate: Fluorinated Aryl Bromide (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 equiv)

-

Catalyst Source: Tris(dibenzylideneacetone)dipalladium(0) [

] (1-2 mol%) -

Ligand: XantPhos (2-4 mol%)

-

Base: Cesium Carbonate (

) (3.0 equiv) — Preferred over NaOtBu to prevent defluorination side reactions. -

Solvent: Anhydrous 1,4-Dioxane or Toluene.

Step-by-Step Methodology

-

Catalyst Pre-complexation (Optional but Recommended): In a glovebox or under argon, mix

and XantPhos in a small volume of solvent and stir for 5 minutes. This ensures active catalyst formation ( -

Charge Reaction Vessel: Add the fluorinated aryl bromide (1.0 mmol), amine (1.2 mmol), and

(3.0 mmol) to a flame-dried screw-cap vial equipped with a magnetic stir bar. -

Addition: Add the pre-formed catalyst solution (or add Pd/Ligand solids directly if skipping step 1) and dilute with remaining solvent to a concentration of 0.2 M.

-

Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is detrimental to the phosphine ligand.

-

Reaction: Seal the vial and heat to 100°C for 12–18 hours.

-

Checkpoint: Monitor via LC-MS. If the aryl bromide remains but the amine is consumed, add 0.5 equiv more amine.

-

-

Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.[4]

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Safety Note: Fluorinated anilines can be toxic. Handle all post-reaction residues as hazardous waste.

Part 5: Metabolic Stability & Mechanism

Fluorination extends half-life (

Diagram 2: Metabolic Blocking Mechanism

Caption: Comparison of metabolic fate between non-fluorinated and fluorinated aromatic amines.

References

-

Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Reis, A., et al. (2025).[5] Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination. Preprints.org. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

Sources

- 1. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. researchgate.net [researchgate.net]

The Fluorine Differential: Trifluoromethyl vs. Trifluoroethyl Diamines in Medicinal Chemistry

This is an in-depth technical guide comparing Trifluoromethyl (

Executive Summary

In the optimization of diamine-based pharmacophores, the choice between a trifluoromethyl (

While the

Physicochemical Divergence: The Stability Cliff

The fundamental difference between these two groups lies in the interaction between the nitrogen lone pair and the fluorinated carbon.

The -Trifluoromethyl Instability ( )

Researchers often attempt to place a

-

Mechanism of Decomposition: The nitrogen lone pair donates electron density into the antibonding

orbital of the -

Exception:

-trifluoromethyl groups are stable only when the nitrogen lone pair is delocalized (e.g., amides, sulfonamides) or part of an aromatic system (e.g.,

The -Trifluoroethyl Stability ( )

The insertion of a methylene (

Quantitative Comparison

| Feature | |||

| Chemical Stability | High | High | Low (Hydrolyzes rapidly) |

| ~10.0 - 10.8 | ~5.5 - 7.5 (Drastic reduction) | N/A (Not basic) | |

| Lipophilicity ( | Low (Ionized) | High (Neutral at phys. pH) | High |

| Metabolic Liability | High ( | Low (Blocked | N/A |

| hERG Inhibition | High Risk (Basic center) | Reduced Risk (Lower basicity) | N/A |

Mechanistic Visualization

The following diagram illustrates the decomposition pathway of

Figure 1: Mechanistic divergence showing the hyperconjugative decomposition of N-CF3 amines vs. the inductive stabilization of N-trifluoroethyl amines.

Strategic Application in Drug Design

Modulation for Permeability

In diamine drugs (e.g., piperazine linkers), maintaining two highly basic centers often leads to poor membrane permeability due to dicationic character at physiological pH.

-

Strategy: Replace an

-ethyl group with an -

Outcome: The

of the proximal nitrogen drops by 3–4 units. This ensures that at pH 7.4, the molecule exists primarily as a monocation rather than a dication, significantly improving passive diffusion and oral bioavailability.

Mitigating hERG Toxicity

hERG potassium channel inhibition is strongly correlated with basic amines and lipophilicity.

-

Strategy: While fluorination increases lipophilicity (usually bad for hERG), the drastic reduction in basicity (good for hERG) often overrides this, resulting in a net improvement in the safety profile.

Experimental Protocols

Synthesis of -Trifluoroethyl Diamines (Reductive Amination)

Direct alkylation with trifluoroethyl halides is sluggish and prone to elimination. The preferred method is reductive amination using trifluoroacetaldehyde ethyl hemiacetal.

Reagents:

-

Diamine Substrate (e.g.,

-Boc-piperazine) -

Trifluoroacetaldehyde ethyl hemiacetal (TFAH)

-

Reducing Agent: Sodium triacetoxyborohydride (

) or Phenylsilane ( -

Solvent: Dichloromethane (

) or Toluene

Protocol (Self-Validating System):

-

Imine Formation: Dissolve amine (1.0 equiv) in DCM. Add TFAH (1.2 equiv). Critical Step: Add activated molecular sieves (

) or -

Reduction: Cool to

. Add -

Validation: Monitor by TLC/LCMS. The intermediate imine is often invisible; look for the disappearance of the starting amine and appearance of the product mass (

). -

Workup: Quench with saturated

. Extract with DCM. The reduced basicity of the product means it may not protonate fully at pH 4-5; ensure the aqueous layer is basic (

Synthesis of -Trifluoromethyl Azoles (Specialized Case)

If an

Protocol (Radical Trifluoromethylation):

-

Reagents: Azole substrate, Sodium triflinate (Langlois reagent,

), -

Conditions: React in a biphasic system (DCM/Water) at ambient temperature.

-

Mechanism: Radical addition of

to the nitrogen.

Synthesis Workflow Diagram

Figure 2: Decision tree for synthesizing fluorinated diamines based on nitrogen environment.

References

-

Physicochemical Properties of Fluorin

- Source: Journal of Medicinal Chemistry

- Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents" (Context on pKa modul

-

URL:[Link]

-

N-Trifluoromethyl Stability

- Source: The Journal of Organic Chemistry

- Title: "N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist’s Toolbox"

-

URL:[Link]

-

Synthesis of Trifluoroethyl Amines

- Source: Organic Letters

- Title: "Practical Synthesis of N-Trifluoroethylamines via Reductive Amin

-

URL:[Link]

-

Metabolic Stability Guidelines

Sources

An In-Depth Technical Guide to the Metabolic Stability of N-Trifluoroethyl Aniline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative for Metabolic Stability

In the landscape of modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is as critical as its pharmacodynamic potency. Among these parameters, metabolic stability is a primary determinant of a drug's in vivo half-life, oral bioavailability, and overall exposure.[1] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations or require inconveniently frequent dosing.[1]

The aniline scaffold is a privileged structure in medicinal chemistry, but it is frequently susceptible to metabolic modification. A key strategy to enhance the metabolic robustness of aniline-containing drug candidates is the incorporation of fluorine. Specifically, the N-trifluoroethyl group (-CH₂CF₃) has emerged as a powerful tool to selectively block common metabolic pathways, thereby improving pharmacokinetic properties.[2][3] This guide provides a detailed exploration of the metabolic fate of N-trifluoroethyl aniline derivatives, the rationale behind their design, and a comprehensive protocol for their in vitro evaluation.

Core Concepts: Physicochemical Impact of N-Trifluoroethylation

The introduction of the N-trifluoroethyl group is a deliberate design choice that leverages the unique properties of fluorine to confer metabolic stability and modulate physicochemical characteristics.

-

Blocking N-Dealkylation: The primary metabolic liability for many N-alkyl anilines is oxidative N-dealkylation, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes.[4] This process involves the oxidation of the carbon atom adjacent to the nitrogen. The exceptional strength of the carbon-fluorine (C-F) bond (approximately 485 kJ/mol compared to 414 kJ/mol for a C-H bond) makes the trifluoromethyl group highly resistant to this enzymatic attack.[3] By replacing a metabolically vulnerable N-ethyl or N-methyl group with a trifluoroethyl group, this major clearance pathway is effectively blocked.

-

Modulation of Basicity (pKa): Fluorine is the most electronegative element, and the trifluoromethyl group exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density on the aniline nitrogen, significantly reducing its basicity (lowering the pKa). This modulation can be advantageous, as a lower pKa can reduce off-target interactions and improve membrane permeability, contributing to better bioavailability.[2]

-

Increased Lipophilicity: The trifluoromethyl group is one of the most lipophilic substituents used in drug design.[3] This increased lipophilicity can enhance a molecule's ability to cross cellular membranes and interact with hydrophobic pockets in target proteins, potentially improving both distribution and potency.[2][3]

Primary Metabolic Pathways of N-Trifluoroethyl Anilines

While N-dealkylation is effectively blocked, the N-trifluoroethyl aniline scaffold remains susceptible to other biotransformations. Metabolic efforts are often redirected to other sites on the molecule. The primary metabolic pathways are categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism

Phase I reactions are primarily mediated by CYP enzymes and, to a lesser extent, Flavin-containing Monooxygenases (FMOs).[5][6]

-

Aromatic Hydroxylation: The aniline ring is a common site for CYP-mediated oxidation, typically at the positions para or ortho to the amino group. This is often the most significant metabolic pathway for these stabilized derivatives. The resulting hydroxylated metabolite is more polar, facilitating its subsequent elimination.[6]

-

N-Oxidation: The aniline nitrogen can be oxidized by both CYPs and FMOs to form N-oxide metabolites.[5][7] FMOs, in particular, specialize in the oxygenation of soft nucleophiles like amines.[5] The reduced basicity of the trifluoroethylated nitrogen may influence the rate of this pathway compared to non-fluorinated analogues.

-

Oxidative Defluorination: Although the C-F bond is strong, enzymatic defluorination is possible. Computational and experimental studies suggest that CYP enzymes can catalyze this process, potentially through the formation of an epoxide intermediate on an aromatic ring or via direct hydroxylation at a fluorinated carbon.[8][9][10] While less common for the highly stable trifluoroethyl group, it is a potential pathway that can lead to the release of fluoride ions and must be considered during safety assessments.[8]

Phase II Metabolism

Phase II enzymes conjugate the functionalized metabolites from Phase I, significantly increasing their water solubility and facilitating excretion.

-

Glucuronidation: This is a major Phase II pathway where Uridine diphospho-glucuronosyltransferase (UGT) enzymes attach glucuronic acid to nucleophilic functional groups.[11] The hydroxylated metabolites formed during Phase I are excellent substrates for UGTs (specifically O-glucuronidation).[12][13] Several UGT isoforms, including UGT1A1, 1A9, and 2B7, are commonly involved in drug metabolism.[11]

The logical flow of these metabolic events is visualized in the diagram below.

Caption: Primary metabolic pathways for N-trifluoroethyl aniline derivatives.

Experimental Assessment: The Liver Microsomal Stability Assay

The in vitro liver microsomal stability assay is a cornerstone of early ADME screening.[14] Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes and contain a high concentration of Phase I enzymes, particularly CYPs.[15] This assay measures the rate of disappearance of a parent compound over time to determine its intrinsic clearance.[14]

Self-Validating Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol is designed to be self-validating by including controls that ensure the enzymatic system is active and that degradation is enzyme-mediated.

1. Reagent and Stock Solution Preparation:

-

Test Compound Stock: Prepare a 10 mM stock solution of the N-trifluoroethyl aniline derivative in DMSO.

-

Control Compound Stocks: Prepare 10 mM DMSO stocks of a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Diazepam).

-

Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Cofactor Solution (NADPH): Prepare a 10 mM solution of NADPH in the phosphate buffer. Keep on ice until use. An NADPH regenerating system can also be used.[16]

-

Microsome Suspension: On the day of the experiment, thaw pooled Human Liver Microsomes (HLM) on ice. Dilute the microsomes with cold phosphate buffer to a working concentration of 1.0 mg/mL.

-

Quenching Solution: Prepare cold acetonitrile containing an analytical internal standard (IS) to monitor extraction recovery and analytical performance.

2. Experimental Workflow:

The following diagram illustrates the step-by-step workflow for the assay.

Caption: Experimental workflow for the liver microsomal stability assay.

3. Incubation Procedure (96-well plate format):

-

Pre-incubation: To a 96-well plate, add the microsome suspension and the test/control compound working solution. Include a negative control incubation for each compound containing microsomes that have been heat-inactivated or incubations without the NADPH cofactor. This step is crucial to identify any non-enzymatic or non-CYP mediated degradation. Mix and pre-incubate the plate at 37°C for 5-15 minutes.[17]

-

Initiation: Start the reaction by adding the pre-warmed NADPH cofactor solution to all wells except the "-NADPH" controls. The time of addition is T=0.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an aliquot of the cold acetonitrile quenching solution to the appropriate wells.[18]

-

Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 15 minutes at 4°C) to pellet the precipitated microsomal proteins.[18]

-

Analysis: Carefully transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15]

4. LC-MS/MS Analysis:

-

Technique: LC-MS/MS is the gold standard for this analysis due to its high sensitivity and selectivity.[19][20]

-

Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both typically containing 0.1% formic acid to aid ionization).[19]

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This requires optimizing at least two mass transitions for the parent compound and the internal standard, which provides high specificity and accurate quantification.[15]

Data Analysis and Interpretation

The primary outputs of the microsomal stability assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).

1. Calculating Half-Life (t½):

-

The concentration of the test compound remaining at each time point is determined from the LC-MS/MS data (peak area ratio of analyte to internal standard).

-

Plot the natural logarithm (ln) of the percent remaining compound against time.

-

The slope of the resulting line is the first-order elimination rate constant (k).

-

The half-life is calculated using the formula: t½ = -0.693 / k [21]

2. Calculating Intrinsic Clearance (CLint):

-

Intrinsic clearance (CLint) represents the inherent ability of the liver enzymes to metabolize a drug. It is calculated from the half-life and the assay conditions: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume in µL / mg of Microsomal Protein) [15][21]

These in vitro CLint values are invaluable for ranking compounds, building structure-activity relationships (SAR), and, with appropriate scaling factors, predicting in vivo hepatic clearance.[1][22]

Quantitative Data Summary

The following table presents hypothetical but representative metabolic stability data for a series of N-trifluoroethyl aniline derivatives, illustrating how structural modifications can impact metabolic fate.

| Compound ID | R-Group on Aniline Ring | t½ (min) | CLint (µL/min/mg protein) | Interpretation |

| Cpd-1 | 4-H | > 60 | < 5 | Highly Stable: Unsubstituted ring is metabolically robust. |

| Cpd-2 | 4-OCH₃ | 15 | 46.2 | High Clearance: Para-methoxy group is a known site for rapid O-demethylation by CYPs. |

| Cpd-3 | 4-Cl | 55 | 6.3 | Stable: Electron-withdrawing group deactivates the ring towards oxidation. |

| Cpd-4 | 3,5-di-Cl | > 60 | < 5 | Highly Stable: Steric hindrance and electronic deactivation protect the ring from metabolism. |

| Verapamil | (High-Clearance Control) | 8 | 86.6 | Assay system is metabolically active. |

| Diazepam | (Low-Clearance Control) | > 60 | < 5 | Assay system can differentiate stable compounds. |

Conclusion

The strategic incorporation of an N-trifluoroethyl group is a highly effective method for enhancing the metabolic stability of aniline-containing drug candidates by blocking the primary N-dealkylation pathway. However, this modification often shifts metabolic clearance to other sites on the molecule, primarily through aromatic hydroxylation and subsequent glucuronidation. A thorough understanding of these alternative pathways, coupled with robust in vitro assessment using validated protocols like the liver microsomal stability assay, is essential for drug development professionals. This integrated approach allows for the rational design and selection of compounds with optimized pharmacokinetic profiles, increasing the probability of success in bringing new, effective therapies to patients.

References

-

Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Angewandte Chemie International Edition. [Link]

-

Metabolic stability and its role in the discovery of new chemical entities. Croatian Medical Journal. [Link]

-

Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. Drug Metabolism and Disposition. [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. [Link]

-

Microsomal Clearance/Stability Assay. Domainex. [Link]

-

Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

-

Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. PubMed. [Link]

-

Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. [Link]

-

The prediction of human clearance from hepatic microsomal metabolism data. PubMed. [Link]

-

Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

-

Scaled Clearance Calculator. Drug Hunter. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

-

(salen)Metal-Catalyzed β-Glucuronidation of Alcohols, Phenols, and Anilines. PMC. [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]

-

New frontiers in flavin-dependent monooxygenases. NSF Public Access Repository. [Link]

-

Flavin-containing monooxygenase. Wikipedia. [Link]

-

Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway. ResearchGate. [Link]

-

LC-MS/MS chromatogram of carboxylic acids derivatized with aniline in A... ResearchGate. [Link]

-

Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. Xeno-Tech. [Link]

-

[PDF] Glucuronidation of amine substrates by purified and expressed UDP-glucuronosyltransferase proteins. Semantic Scholar. [Link]

-

LC-MS ion maps for the characterization of aniline derivatives of fatty acids and triglycerides in laboratory-denatured rapeseed oil. PubMed. [Link]

-

Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides | Request PDF. ResearchGate. [Link]

-

The role of flavin-containing monooxygenase in the N-oxidation of the pyrrolizidine alkaloid senecionine. PubMed. [Link]

-

Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. PMC. [Link]

-

UGT Inhibition, Induction and Phenotyping Assays. Charles River Laboratories. [Link]

-

Endogenous Roles of Mammalian Flavin-Containing Monooxygenases. MDPI. [Link]

-

Anilinic N-oxides support cytochrome P450-mediated N-dealkylation through hydrogen-atom transfer. PubMed. [Link]

-

Flavin oxidation in flavin‐dependent N‐monooxygenases. PMC. [Link]

-

Use of Isoform-Specific UGT Metabolism to Determine and Describe Rates and Profiles of Glucuronidation of Wogonin and Oroxylin A by Human Liver and Intestinal Microsomes. PMC. [Link]

-

Identification of cytochrome P450 2E1 as the predominant enzyme catalyzing human liver microsomal defluorination of sevoflurane, isoflurane, and methoxyflurane. PubMed. [Link]

-

Role of cytochromes P-450 and flavin-containing monooxygenase in the biotransformation of 4-fluoro-N-methylaniline. PubMed. [Link]

-

Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]

-

Cytochrome P450 isoform-specific in vitro methods to predict drug metabolism and interactions. Semantic Scholar. [Link]

Sources

- 1. The prediction of human clearance from hepatic microsomal metabolism data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anilinic N-oxides support cytochrome P450-mediated N-dealkylation through hydrogen-atom transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. The role of flavin-containing monooxygenase in the N-oxidation of the pyrrolizidine alkaloid senecionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. citedrive.com [citedrive.com]

- 9. Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. criver.com [criver.com]

- 12. (salen)Metal-Catalyzed β-Glucuronidation of Alcohols, Phenols, and Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. xenotech.com [xenotech.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 16. researchgate.net [researchgate.net]

- 17. hrcak.srce.hr [hrcak.srce.hr]

- 18. beckman.com [beckman.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Rapid Determination of Trace Amounts of Aniline and Its Derivatives by Direct Injection UHPLC/MS/MS [perkinelmer.com]

- 21. Redirecting [linkinghub.elsevier.com]

- 22. drughunter.com [drughunter.com]

Methodological & Application

Synthesis of 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine from m-phenylenediamine

Application Note: Selective Synthesis of 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine

Abstract

This guide details the synthesis of 1-N-(2,2,2-trifluoroethyl)benzene-1,3-diamine (Target Molecule) starting from m-phenylenediamine . The incorporation of a trifluoroethyl group is a critical bioisosteric replacement in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and reduce basicity (pKa modulation) compared to non-fluorinated ethyl amines. The protocol focuses on a Reductive Amination strategy using trifluoroacetaldehyde ethyl hemiacetal, optimized to maximize mono-alkylation selectivity over the bis-alkylated byproduct.

Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

The synthesis presents a classic "symmetric diamine" problem.

-

Starting Material: m-Phenylenediamine (MPD) has two chemically equivalent primary amine sites.

-

Reaction Progression: Upon mono-alkylation, the electron-withdrawing nature of the trifluoroethyl group (

) reduces the nucleophilicity of the alkylated nitrogen ( -

Electronic Effect: Unlike varying alkyl groups (like methyl or ethyl) which are electron-donating and activate the amine for further reaction (polyalkylation), the trifluoroethyl group is electron-withdrawing .

-

Result: The secondary amine product is less nucleophilic than the primary amine starting material. This electronic deactivation inherently favors mono-selectivity , making this synthesis more controllable than standard methylations.

-

Route Selection

We evaluated three potential pathways:

-

Direct Alkylation (with

): High risk of over-alkylation and requires expensive reagents (Trifluoroethyl triflate). -

Acylation-Reduction: Acylation with trifluoroacetic anhydride followed by reduction. Reduction of trifluoroacetamides is notoriously difficult due to the stability of the hemiaminal intermediate and potential defluorination.

-

Reductive Amination (Selected Route): Condensation with trifluoroacetaldehyde ethyl hemiacetal followed by reduction. This offers the best balance of atom economy, cost, and mild conditions.

Experimental Protocol

Method: Reductive Amination via Hemiacetal Activation

Principle:

The reaction proceeds via the formation of a hemiaminal or imine intermediate by reacting m-phenylenediamine with trifluoroacetaldehyde ethyl hemiacetal. This intermediate is subsequently reduced by Sodium Borohydride (

Reaction Scheme:

Caption: Stepwise reductive amination pathway favoring mono-alkylation due to electronic deactivation.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

| m-Phenylenediamine | 108.14 | 1.0 | 1.08 g (10 mmol) | Substrate |

| Trifluoroacetaldehyde ethyl hemiacetal | 144.09 | 1.1 | 1.58 g (11 mmol) | Electrophile |

| Sodium Borohydride ( | 37.83 | 1.5 | 0.57 g (15 mmol) | Reducing Agent |

| Methanol (anhydrous) | - | - | 20 mL | Solvent |

| Acetic Acid (Glacial) | 60.05 | Cat.[2] | 0.1 mL | Catalyst (Optional) |

Step-by-Step Procedure

Step 1: Imine Formation

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add m-phenylenediamine (1.0 equiv) and Methanol (2.0 M concentration) . Stir until fully dissolved.

-

Addition: Add Trifluoroacetaldehyde ethyl hemiacetal (1.1 equiv) dropwise over 5 minutes.

-

Note: A slight excess (1.1 eq) ensures conversion, but avoiding large excesses prevents bis-alkylation.

-

-

Activation: (Optional) Add catalytic Acetic Acid (1-2 drops) to accelerate imine formation.

-

Reflux: Heat the mixture to reflux (

) for 3–4 hours .-

Monitoring: Check by TLC (System: 30% EtOAc in Hexanes). You should see the consumption of the starting diamine and the appearance of a new spot (imine/hemiaminal).

-

Step 2: Reduction

-

Cooling: Cool the reaction mixture to

using an ice bath. -

Reduction: Add

(1.5 equiv) portion-wise over 15 minutes.-

Caution: Hydrogen gas evolution will occur. Ensure the system is vented.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours (overnight).

Step 3: Workup & Purification [3]

-

Quench: Carefully quench the reaction with saturated

solution (20 mL) . Stir for 15 minutes. -

Extraction: Remove Methanol under reduced pressure (Rotavap). Extract the aqueous residue with Ethyl Acetate (

) . -

Wash: Wash the combined organic layers with Brine (20 mL) .

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Chromatography: Purify the crude oil via flash column chromatography on silica gel.

-

Gradient: 0%

40% Ethyl Acetate in Hexanes. -

Order of Elution: Bis-alkylated (least polar)

Mono-alkylated (Target)

-

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.

-

Physical State: Pale yellow to brown oil/solid (oxidizes upon air exposure).

-

(400 MHz,

- 7.0–6.9 (t, 1H, Ar-H5)

- 6.1–6.0 (m, 3H, Ar-H2,4,6)

- 3.9 (br s, 1H, -NH-CH2-)

-

3.75 (q,

- 3.6 (br s, 2H, -NH2)

-

(376 MHz,

-

-72.0 ppm (t,

-

-72.0 ppm (t,

-

MS (ESI): Calculated for

Process Optimization & Troubleshooting

The following decision tree helps troubleshoot common yield or selectivity issues.

Caption: Troubleshooting logic for optimizing stoichiometry and conversion.

Key Optimization Insight: Because the trifluoroethyl group is electron-withdrawing, the mono-alkylated product is less reactive toward a second alkylation than the starting material. This "self-limiting" feature is advantageous. However, if bis-alkylation is observed, strictly control the stoichiometry of the hemiacetal to 0.9–1.0 equivalents.

Safety & Handling

-

Trifluoroacetaldehyde ethyl hemiacetal: Volatile and flammable. Use in a fume hood.

-

Phenylenediamines: Toxic by inhalation and skin contact. Potential sensitizers. Wear double nitrile gloves.

-

Sodium Borohydride: Reacts with water/acid to release flammable Hydrogen gas. Quench slowly.

References

-

General Reductive Amination with Fluorinated Aldehydes

-

Hemiacetal Reactivity

-

Fluorine in Medicinal Chemistry

- Title: Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.

- Source: Chemical Reviews (via PMC), 2020.

-

URL:[Link]

Sources

- 1. gctlc.org [gctlc.org]

- 2. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]

- 3. guidechem.com [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reversal of diastereoselectivity in reactions of the trifluoroacetaldehyde ethyl hemiacetal with enamines and imines: metal-free, complementary anti- and syn-selective synthesis of 4,4,4-trifluoro-1-aryl-3-hydroxy-2-methyl-1-butanones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Reductive Amination Protocols for Trifluoroethylation of Anilines

Executive Summary

The introduction of a 2,2,2-trifluoroethyl group (

However, standard reductive amination conditions often fail due to the unique electronic properties of the trifluoromethyl group. The electron-withdrawing nature of the

This guide details three field-proven protocols to overcome these barriers, ranging from robust batch synthesis to scalable catalytic hydrogenation.

Mechanistic Insight & Challenges

The "Fluorine Effect" on Reactivity

Unlike standard alkyl aldehydes, trifluoroacetaldehyde is typically supplied as a stable ethyl hemiacetal (TFAEH) . The reaction pathway involves an initial equilibrium shift to release the free aldehyde, followed by condensation with the aniline.

Key Challenges:

-

Hemiacetal Stability: TFAEH is stable; forcing the equilibrium to the free aldehyde requires thermal or Lewis acid activation.

-

Imine Instability: The

bond in trifluoroacetaldehyde imines is highly polarized and electron-deficient. It is susceptible to hydrolysis by water generated during the reaction. -

Low Basicity of Anilines: Electron-deficient anilines (e.g., nitro- or halo-substituted) react sluggishly, requiring aggressive dehydration conditions.

Pathway Visualization

The following diagram illustrates the critical intermediates and the role of water removal in driving the reaction forward.

Figure 1: Mechanistic pathway highlighting the critical dehydration step required to stabilize the imine intermediate.[1]

Experimental Protocols

Protocol A: The "Titanium Lock" Method (Recommended)